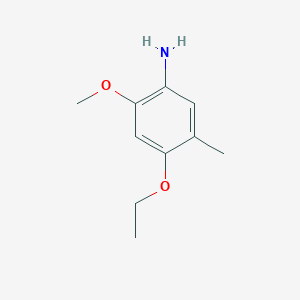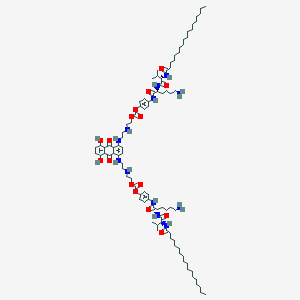
Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, amines, and aromatic rings, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate involves multiple steps, including the formation of amide bonds and the incorporation of anthracene derivatives. The reaction conditions typically require the use of coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the amide bonds, potentially converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of amide bonds would produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s amide and amine groups can interact with proteins and enzymes, potentially serving as a probe for studying biochemical pathways.
Medicine
The compound’s structural complexity and functional groups make it a candidate for drug development. It may exhibit biological activity, such as enzyme inhibition or receptor binding, which could be explored for therapeutic applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple reactive sites and stability.
Wirkmechanismus
The mechanism of action of Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The anthracene moiety may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate
- Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbamate
- Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) diurethane
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and the presence of the anthracene moiety. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C94H148N12O16 |
|---|---|
Molekulargewicht |
1702.2 g/mol |
IUPAC-Name |
2-[2-[[4-[2-[2-[4-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-(octadecanoylamino)butanoyl]amino]hexanoyl]amino]phenoxy]carbonyloxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl [4-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-(octadecanoylamino)butanoyl]amino]hexanoyl]amino]phenyl] carbonate |
InChI |
InChI=1S/C94H148N12O16/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-79(109)105-85(67(3)4)91(115)103-75(41-37-39-57-95)89(113)101-69-45-49-71(50-46-69)121-93(117)119-65-63-97-59-61-99-73-53-54-74(82-81(73)87(111)83-77(107)55-56-78(108)84(83)88(82)112)100-62-60-98-64-66-120-94(118)122-72-51-47-70(48-52-72)102-90(114)76(42-38-40-58-96)104-92(116)86(68(5)6)106-80(110)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-56,67-68,75-76,85-86,97-100,107-108H,7-44,57-66,95-96H2,1-6H3,(H,101,113)(H,102,114)(H,103,115)(H,104,116)(H,105,109)(H,106,110)/t75-,76-,85-,86-/m0/s1 |
InChI-Schlüssel |
YLYQTJXCTUSWOH-ZZTCKUJNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)OC(=O)OCCNCCNC2=C3C(=C(C=C2)NCCNCCOC(=O)OC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCCCCCCCCCCCCCCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)OC(=O)OCCNCCNC2=C3C(=C(C=C2)NCCNCCOC(=O)OC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCCCCCCCCCCCCCCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13320747.png)
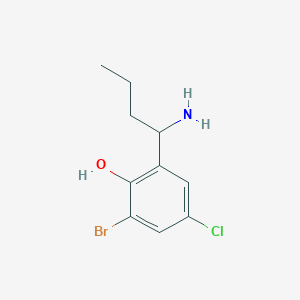
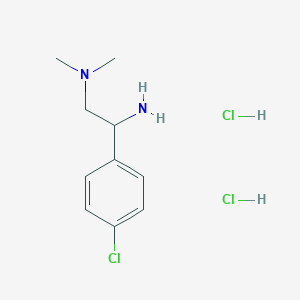
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

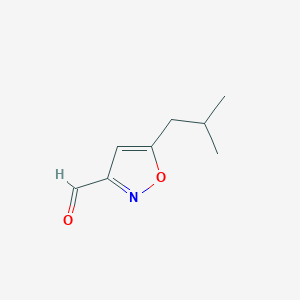
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)

![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)

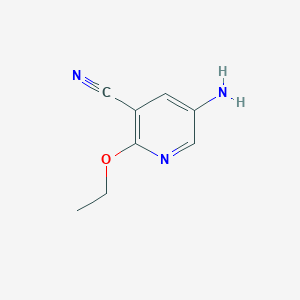
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
